

Spectroscopic Profile of 4-Methoxybenzoyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 4-Methoxybenzoyl chloride

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This technical guide provides a comprehensive overview of the spectral data for **4-methoxybenzoyl chloride** (p-anisoyl chloride), a key intermediate in the synthesis of various fine chemicals and pharmaceutical agents.[1][2] This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering detailed spectral analysis and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For **4-methoxybenzoyl chloride**, both ^1H and ^{13}C NMR spectra provide characteristic signals that confirm its molecular structure.

^1H NMR Spectral Data

The ^1H NMR spectrum of **4-methoxybenzoyl chloride** is characterized by signals in the aromatic and methoxy regions. The data presented below was typically acquired in a deuterated chloroform (CDCl_3) solvent.[3]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz
~8.03	Doublet	2H	Ar-H (ortho to -COCl)	~9.0
~6.98	Doublet	2H	Ar-H (ortho to -OCH ₃)	~9.0
~3.89	Singlet	3H	-OCH ₃	N/A

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum is typically proton-decoupled to simplify the signals to singlets for each unique carbon atom.

Chemical Shift (δ) ppm	Assignment
~167.5	C=O (acid chloride)
~164.8	Ar-C (para to -COCl, attached to -OCH ₃)
~132.5	Ar-C (ortho to -COCl)
~125.0	Ar-C (ipso, attached to -COCl)
~114.3	Ar-C (ortho to -OCH ₃)
~56.0	-OCH ₃

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-methoxybenzoyl chloride** shows characteristic absorption bands for the carbonyl group of the acid chloride and the aromatic ether. The data is often acquired using Attenuated Total Reflectance (ATR) FTIR spectroscopy.[\[4\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1770	Strong	C=O stretch (acid chloride)
~1600	Strong	C=C stretch (aromatic ring)
~1260	Strong	C-O-C stretch (asymmetric)
~1170	Strong	C-O-C stretch (symmetric)
~850	Strong	C-H bend (para-disubstituted aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **4-methoxybenzoyl chloride**, Electron Ionization (EI) is a common method used, often coupled with Gas Chromatography (GC-MS).^[5]

m/z	Relative Intensity	Assignment
170/172	High	[M] ⁺ , Molecular ion (presence of ³⁵ Cl and ³⁷ Cl isotopes)
135	Very High (Base Peak)	[M-Cl] ⁺ , 4-methoxybenzoyl cation
107	Moderate	[M-Cl-CO] ⁺ , 4-methoxyphenyl cation
77	Moderate	[C ₆ H ₅] ⁺ , Phenyl cation

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation: A sample of **4-methoxybenzoyl chloride** (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated

chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.

^1H NMR Spectroscopy Protocol: A standard ^1H NMR experiment is performed on a 400 MHz or higher field spectrometer. Key acquisition parameters include a 30° pulse angle, a relaxation delay of at least 5 times the longest T_1 (typically 1-2 seconds for protons), and a sufficient number of scans to achieve a good signal-to-noise ratio ($\text{S/N} > 250:1$ for quantitative analysis).

[6]

^{13}C NMR Spectroscopy Protocol: A proton-decoupled ^{13}C NMR spectrum is acquired. To obtain quantitative data, inverse-gated decoupling is used to suppress the Nuclear Overhauser Effect (NOE), and a long relaxation delay (at least 5 times the longest T_1 of the carbons) is employed.

[7]

FTIR-ATR Spectroscopy

Sample Preparation: A small drop of liquid **4-methoxybenzoyl chloride** is placed directly onto the clean crystal (e.g., diamond or ZnSe) of the ATR accessory.

FTIR-ATR Protocol: The spectrum is recorded over a range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

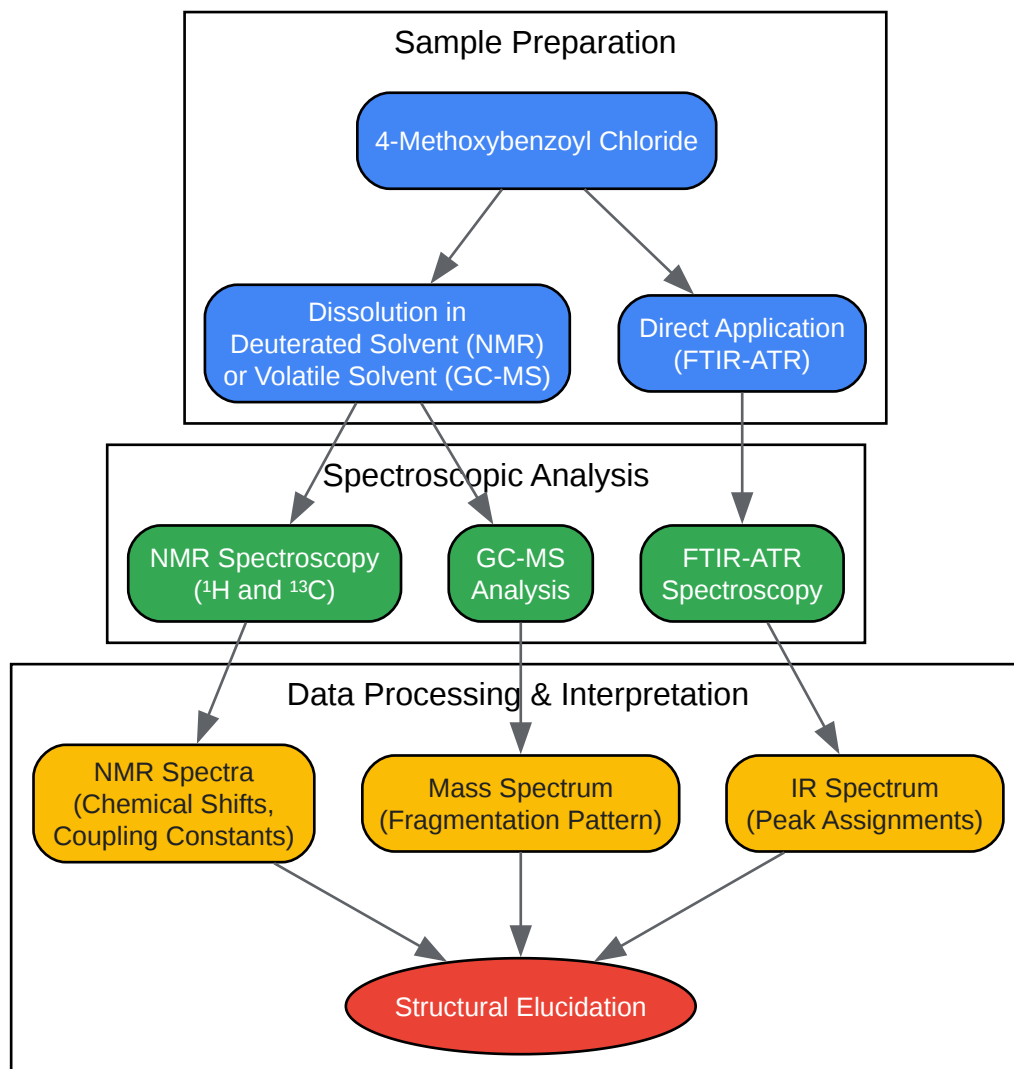
Sample Preparation: A dilute solution of **4-methoxybenzoyl chloride** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Protocol: The analysis is performed on a GC-MS system equipped with a capillary column (e.g., HP-5MS). A typical temperature program starts at a low temperature (e.g., 50°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250°C). The mass spectrometer is operated in Electron Ionization (EI) mode with an ionization energy of 70 eV.[8]

[9] The mass range scanned is typically from m/z 40 to 400.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-methoxybenzoyl chloride**.



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Caption: General workflow for spectroscopic analysis.

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